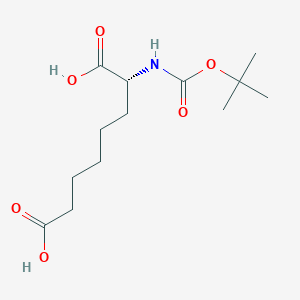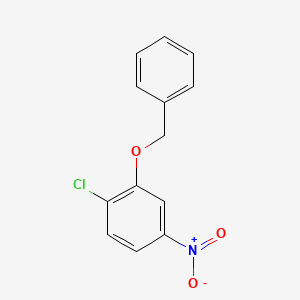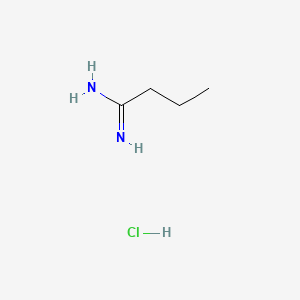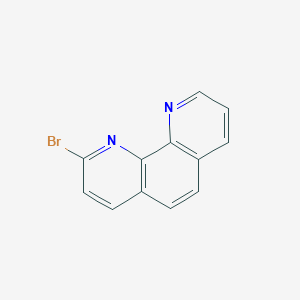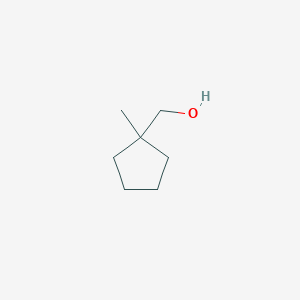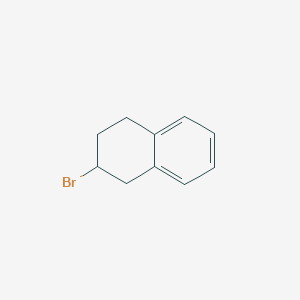
2-Bromo-1,2,3,4-tetrahydronaphthalene
説明
2-Bromo-1,2,3,4-tetrahydronaphthalene is a brominated derivative of tetrahydronaphthalene, a compound that is structurally related to naphthalene but with a saturated ring system. This compound is of interest due to its potential as an intermediate in organic synthesis and its relevance to the study of polycyclic aromatic hydrocarbon metabolism and toxicity .
Synthesis Analysis
The synthesis of related tetrahydronaphthalene structures can be achieved through various methods. One approach involves the formal [2 + 2 + 2] cycloaddition of a 1,6-enyne with 2-bromophenylboronic acid catalyzed by rhodium to construct a multi-substituted dihydronaphthalene scaffold . Another method for synthesizing tetrahydronaphthalenes is the reductive debromination of 1,2-bis(bromomethyl)arenes using tetrakis(dimethylamino)ethylene (TDAE), which yields moderate to good yields of the desired product . Additionally, high-temperature bromination of tetralin, a synonym for 1,2,3,4-tetrahydronaphthalene, followed by photolytic bromination and dehydrobromination steps, can lead to the synthesis of dibromonaphthalene derivatives .
Molecular Structure Analysis
The molecular structure of a related compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, has been determined using X-ray crystallographic techniques. This compound exhibits a "twist-boat" conformation in the saturated portion of the carbon skeleton and features an extensive intermolecular hydrogen bond network .
Chemical Reactions Analysis
The reactivity of tetrahydronaphthalene derivatives can be influenced by the presence of substituents and their positions on the ring system. For instance, the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has been studied, and the conditions for bromination at specific positions on the benzannelated ring have been established . The synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones and PBr3 demonstrates the versatility of brominated tetrahydronaphthalene derivatives in further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Bromo-1,2,3,4-tetrahydronaphthalene are not detailed in the provided papers, the properties of similar compounds can be inferred. Tetrahydronaphthalene derivatives are generally hydrophobic with the potential for hydrophilic interactions due to functional groups such as hydroxyls or epoxides, as seen in the crystal packing of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide . The presence of bromine atoms likely increases the molecular weight and influences the reactivity, boiling point, and density of the compound.
科学的研究の応用
1. Self-Assembly and Nanoarchitecture
2-Bromo-1,2,3,4-tetrahydronaphthalene molecules have been studied for their self-assembly into chiral structures. Research has shown the formation of two distinct chiral structures: a close-packed herringbone arrangement and a porous pinwheel nanoarchitecture. These self-assembled structures, observed using scanning tunneling microscopy, are of interest in the field of nanotechnology and materials science (Silly, Ausset, & Sun, 2017).
2. Chemical Kinetics and Fuel Research
The compound has been a subject of study in the field of chemical kinetics, particularly in the context of autoignition and combustion processes. Studies have measured the ignition delays of tetralin/air mixtures at various temperatures and pressures, offering insights into the combustion characteristics of this compound in transportation fuel surrogates (Raza et al., 2020).
3. Physical Properties in Binary Mixtures
Research on the physical properties of mixtures containing 2-Bromo-1,2,3,4-tetrahydronaphthalene has been conducted. Studies focused on measuring properties like density, viscosity, speed of sound, bulk modulus, surface tension, and flash point in binary mixtures with trans-decahydronaphthalene. These findings are valuable in the development of fuels and industrial solvents (Prak & Lee, 2016).
4. Synthesis of Biologically Active Compounds
The compound has been utilized in the synthesis of biologically active compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This compound, synthesized from 2-naphthoic acid, has applications in pharmacology and biochemistry (Öztaşkın, Göksu, & SeÇen, 2011).
5. Studies in Organic Chemistry and Material Science
Its use extends to the field of organic chemistry and material science, where it is involved in reactions like the conjugate addition of indoles and pyrroles to dihydronitronaphthalenes. These studies contribute to the synthesis of new classes of compounds with potential applications in various scientific domains (Malhotra et al., 2013).
6. Development of Eco-Friendly Synthesis Methods
There is ongoing research in developing eco-friendly synthesis methods involving 2-Bromo-1,2,3,4-tetrahydronaphthalene. These methods aim at constructing multi-functionalized benzenes, aligning with the principles of green chemistry (Damera & Pagadala, 2023).
7. Pharmaceutical Research
It has also been used in pharmaceutical research, particularly in the synthesis of sigma receptor ligands. These studies have implications for therapeutic and diagnostic applications in oncology (Abate et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 1,2,3,4-Tetrahydronaphthalene, indicates that it is combustible, causes skin and eye irritation, and is suspected of causing cancer . It is also toxic to aquatic life with long-lasting effects . Similar precautions should be taken when handling 2-Bromo-1,2,3,4-tetrahydronaphthalene.
作用機序
Target of Action
Brominated derivatives of naphthalene, such as this compound, are known to interact with various biological targets due to their structural similarity to naphthalene .
Mode of Action
It is known that brominated naphthalene derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
Brominated naphthalene derivatives are known to interact with various biochemical pathways due to their structural similarity to naphthalene .
Result of Action
Brominated naphthalene derivatives are known to have various biological effects due to their structural similarity to naphthalene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,2,3,4-tetrahydronaphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
特性
IUPAC Name |
2-bromo-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMAISVTUOJFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512360 | |
| Record name | 2-Bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
54753-94-5 | |
| Record name | 2-Bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



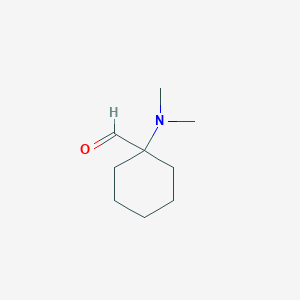

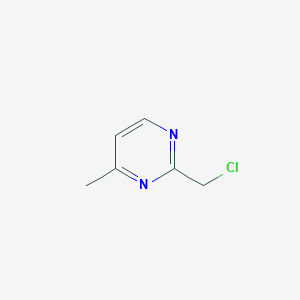
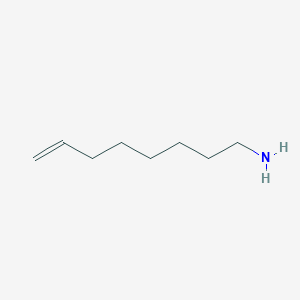
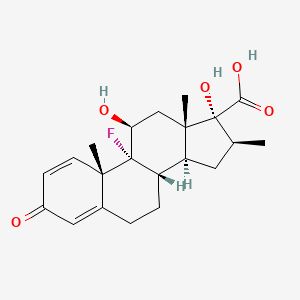

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)
